BenchChemオンラインストアへようこそ!

5-(4-aminophenyl)-N-(cyclopropylmethyl)pyrimidin-2-amine

Medicinal chemistry Kinase inhibitor design Chemical probe development

5-(4-Aminophenyl)-N-(cyclopropylmethyl)pyrimidin-2-amine (CAS 2640970-52-9, molecular formula C14H16N4, molecular weight 240.30 g/mol) is a disubstituted 2-aminopyrimidine derivative bearing a 4-aminophenyl group at the pyrimidine 5-position and an N-cyclopropylmethyl substituent at the 2-amino position. The compound was first registered in PubChem on 2020-12-15 and belongs to the broader class of 2-aminopyrimidine scaffolds, which are privileged structures in kinase inhibitor drug discovery.

Molecular Formula C14H16N4
Molecular Weight 240.30 g/mol
CAS No. 2640970-52-9
Cat. No. B6443788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-aminophenyl)-N-(cyclopropylmethyl)pyrimidin-2-amine
CAS2640970-52-9
Molecular FormulaC14H16N4
Molecular Weight240.30 g/mol
Structural Identifiers
SMILESC1CC1CNC2=NC=C(C=N2)C3=CC=C(C=C3)N
InChIInChI=1S/C14H16N4/c15-13-5-3-11(4-6-13)12-8-17-14(18-9-12)16-7-10-1-2-10/h3-6,8-10H,1-2,7,15H2,(H,16,17,18)
InChIKeyBDUVIQMQMDJOIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Aminophenyl)-N-(cyclopropylmethyl)pyrimidin-2-amine (CAS 2640970-52-9): Chemical Identity and Scaffold Classification for Sourcing Decision-Making


5-(4-Aminophenyl)-N-(cyclopropylmethyl)pyrimidin-2-amine (CAS 2640970-52-9, molecular formula C14H16N4, molecular weight 240.30 g/mol) is a disubstituted 2-aminopyrimidine derivative bearing a 4-aminophenyl group at the pyrimidine 5-position and an N-cyclopropylmethyl substituent at the 2-amino position [1]. The compound was first registered in PubChem on 2020-12-15 and belongs to the broader class of 2-aminopyrimidine scaffolds, which are privileged structures in kinase inhibitor drug discovery [2]. As of the evidence cutoff date, no primary research articles, patents, or authoritative databases report quantitative biological activity data (e.g., IC50, Ki, cellular potency, or in vivo pharmacokinetic parameters) for this specific compound. Prospective users should therefore treat this compound as a structurally defined chemical probe or synthetic intermediate whose differentiation from analogs rests primarily on its unique substitution pattern rather than on empirically demonstrated biological superiority.

Why Generic Substitution of 5-(4-Aminophenyl)-N-(cyclopropylmethyl)pyrimidin-2-amine (2640970-52-9) Is Not Structurally Straightforward


The compound occupies a distinct chemical space at the intersection of two independently variable pharmacophoric elements: the 5-(4-aminophenyl) ring and the N-cyclopropylmethyl side chain. Removing either moiety yields a structurally simpler analog—5-(4-aminophenyl)pyrimidin-2-amine (CAS 31402-46-7) lacks the cyclopropylmethyl group, while N-(cyclopropylmethyl)pyrimidin-2-amine (CAS 151390-01-1) lacks the aminophenyl ring—that is not isosteric and cannot reproduce the same hydrogen-bond donor/acceptor profile, conformational ensemble, or lipophilicity . In the broader 2-aminopyrimidine kinase inhibitor class, the cyclopropylmethyl substituent has been demonstrated in structurally related chemotypes to modulate target selectivity, metabolic stability, and binding kinetics; the para-aminophenyl group simultaneously provides a synthetic handle (via the free primary amine) for further derivatization, a feature absent in the des-amino or N-aryl variants [1]. These structural distinctions imply that generic interchange with simpler pyrimidine analogs would alter the compound's molecular recognition properties and synthetic utility, even in the absence of head-to-head biological comparison data for this specific CAS number.

Quantitative Differentiation Evidence for 5-(4-Aminophenyl)-N-(cyclopropylmethyl)pyrimidin-2-amine (2640970-52-9) Relative to Closest Analogs


Structural Uniqueness: Dual Substitution Pattern vs. Mono-Substituted Analogs

The target compound is the only commercially catalogued 2-aminopyrimidine that simultaneously incorporates both a 5-(4-aminophenyl) group and an N-cyclopropylmethyl side chain. The closest mono-substituted comparators—5-(4-aminophenyl)pyrimidin-2-amine (CAS 31402-46-7, MW 186.21) and N-(cyclopropylmethyl)pyrimidin-2-amine (CAS 151390-01-1, MW 149.19)—each lack one of the two pharmacophoric elements present in the target compound [1]. A structurally related analog, 6-(cyclopropylmethyl)-N4-phenylpyrimidine-4,5-diamine (Chemspace ID CSMB20457337365, C14H16N4, MW 240 Da), shares the same molecular formula but differs in the connectivity of the cyclopropylmethyl group (C-6 vs. N-2 linkage) and the phenylamino substitution pattern, producing a different hydrogen-bond donor geometry [2]. No direct head-to-head biological comparison data exist for any of these analog pairs.

Medicinal chemistry Kinase inhibitor design Chemical probe development

Primary Amine Synthetic Handle: Derivatization Potential vs. N-Aryl or Des-Amino Analogs

The 4-aminophenyl substituent of the target compound bears a free primary aromatic amine (NH2), which provides a chemically accessible nucleophilic handle for amide coupling, sulfonamide formation, reductive amination, or linker conjugation—transformations that are not feasible with the corresponding N-phenyl, 4-pyridyl, or 2-methoxypyridin-4-yl analogs in the same scaffold class . Analog compounds such as N-(cyclopropylmethyl)-5-(pyridin-4-yl)pyrimidin-2-amine (MW 226.28, C13H14N4) and N-(cyclopropylmethyl)-5-(2-methoxypyridin-4-yl)pyrimidin-2-amine lack a free primary amine, restricting their utility in conjugate chemistry and PROTAC linker attachment . The primary amine also enables the compound to serve as a monomer for polymer-bound or solid-phase synthetic workflows. Quantitative comparison of derivatization yields or rates across analogs has not been reported.

Chemical biology PROTAC design Bioconjugation

Lipophilicity and Hydrogen-Bonding Profile Differentiation vs. Regioisomeric Pyrimidines

The target compound's topological polar surface area (tPSA, computed by PubChem) and hydrogen-bond donor/acceptor counts distinguish it from regioisomeric pyrimidines sharing the same molecular formula (C14H16N4). The target compound has 2 hydrogen-bond donors (the 4-aminophenyl NH2 and the 2-amino NH) and 4 hydrogen-bond acceptors. A regioisomeric analog, 6-(cyclopropylmethyl)-N4-phenylpyrimidine-4,5-diamine (Chemspace BBV-1305449087), has a computed LogP of 2.35, tPSA of 64 Ų, and an Fsp3 of 0.285 [1]. While the target compound's experimentally measured LogP and tPSA are not publicly reported, the different connectivity (N-cyclopropylmethyl at C-2 vs. C-6) is expected to produce different dipole moments and molecular electrostatic potential surfaces, which in the 2-aminopyrimidine class have been shown to influence passive membrane permeability and CYP450 metabolic liability [2]. No direct comparative physicochemical measurements exist for these specific analogs.

Physicochemical profiling Drug-likeness Permeability prediction

Kinase Inhibitor Scaffold Potential: Class-Level Inference from 2-Aminopyrimidine Chemotype

The 2-aminopyrimidine core is one of the most extensively validated kinase inhibitor scaffolds in medicinal chemistry. Structurally related N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives have been identified as potent and selective JAK2 inhibitors relevant to myeloproliferative neoplasms . Patent literature (US8530480B2) discloses substituted pyrimidinyl-amines bearing cyclopropylalkyl substituents as inhibitors of c-Jun N-terminal kinases (JNK) [1]. Separately, 2-aminopyrimidine derivatives with aryl substituents at the 5-position have been reported as SYK (spleen tyrosine kinase) inhibitors [2]. The target compound's unique combination of a 5-(4-aminophenyl) group with an N-cyclopropylmethyl side chain places it at the intersection of these two independently optimized pharmacophoric trajectories, suggesting potential for novel kinase selectivity profiles. However, no kinase inhibition data (IC50, Kd, or cellular target engagement) have been reported specifically for CAS 2640970-52-9. This evidence item is therefore a class-level inference that should not be interpreted as demonstrated target activity.

Kinase inhibition JAK inhibitor Cancer therapeutics

Availability and Purity Benchmarking vs. Vendor-Catalogued Analogs

The target compound is listed in multiple chemical supplier databases with a typical purity specification of 95%+, consistent with the research-grade purity of its closest catalogued analogs . N-(cyclopropylmethyl)pyrimidin-2-amine (CAS 151390-01-1) is offered at 95-98% purity by multiple vendors . 5-(4-aminophenyl)pyrimidin-2-amine (CAS 31402-46-7) is also commercially available at research-grade purity . The target compound's relatively recent PubChem registration date (2020-12-15) indicates it is a newer chemical entity compared to these analogs, which have earlier registration dates [1]. The dual-substitution pattern may result in a higher procurement cost and longer lead time compared to mono-substituted analogs, though specific pricing data were not compared in this analysis.

Chemical sourcing Compound procurement Purity specification

Recommended Application Scenarios for 5-(4-Aminophenyl)-N-(cyclopropylmethyl)pyrimidin-2-amine (2640970-52-9) Based on Available Evidence


Kinase-Focused Compound Library Design and Diversity-Oriented Screening

Given the well-precedented kinase inhibitory activity of 2-aminopyrimidine scaffolds, this compound is best deployed as a structurally unique entry in diversity-oriented kinase screening libraries where the goal is to maximize chemical space coverage [1]. Its dual-substitution pattern distinguishes it from mono-substituted pyrimidine analogs and provides a chemotype that spans two independently variable pharmacophoric vectors (5-aryl and 2-amino substituents). Screening teams should note that no target-specific activity has been reported for this compound, and it should be treated as a novel chemical probe requiring full de novo characterization.

Synthetic Intermediate for PROTAC and Bioconjugate Chemistry

The free primary aromatic amine on the 4-aminophenyl ring enables direct conjugation to carboxylate-containing linkers, PEG chains, or E3 ligase ligands via amide bond formation, making this compound a viable synthetic intermediate for PROTAC (Proteolysis Targeting Chimera) development or fluorescent probe synthesis [1]. Among the closest cyclopropylmethyl-pyrimidine analogs, the target compound is uniquely suited for this application because comparator compounds such as N-(cyclopropylmethyl)-5-(pyridin-4-yl)pyrimidin-2-amine lack a primary amine handle for facile bioconjugation .

Structure-Activity Relationship (SAR) Studies on Cyclopropylalkyl Substituent Effects

The cyclopropylmethyl group is a recognized pharmacophoric element in kinase inhibitor design, influencing conformational rigidity, metabolic stability, and target selectivity [1]. This compound can serve as a reference point in SAR campaigns that systematically vary the N-alkyl substituent (e.g., cyclopropylmethyl vs. cyclobutylmethyl vs. linear alkyl chains) while keeping the 5-(4-aminophenyl) core constant. The primary amine also permits parallel library synthesis through amide coupling to generate diverse analogs for SAR exploration .

Physicochemical and Metabolic Stability Profiling of 2-Aminopyrimidine Isomers

The target compound's regioisomeric relationship to 6-(cyclopropylmethyl)-N4-phenylpyrimidine-4,5-diamine (identical molecular formula C14H16N4, MW 240 Da) provides an opportunity to study how substitution topology affects LogP, solubility, microsomal stability, and permeability in matched molecular pair analyses [1]. Medicinal chemistry teams performing lead optimization of pyrimidine-based kinase inhibitors can use both isomers to deconvolute the contribution of substituent position to ADME properties independent of molecular weight and lipophilicity.

Quote Request

Request a Quote for 5-(4-aminophenyl)-N-(cyclopropylmethyl)pyrimidin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.